Rhynchotechol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133086-78-9 |
|---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
3,8-dihydroxy-1,2-dimethoxy-7-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O6/c1-7-4-5-8-11(13(7)19)15(21)12-9(14(8)20)6-10(18)16(22-2)17(12)23-3/h4-6,18-19H,1-3H3 |
InChI Key |
ISZGKWAWCDXIJR-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC(=C(C(=C3C2=O)OC)OC)O)O |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC(=C(C(=C3C2=O)OC)OC)O)O |
Appearance |
Solid powder |
Other CAS No. |
133086-78-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,6-dihydroxy-7,8-dimethoxy-2-methyl-9,10-anthraquinone rhynchotechol |
Origin of Product |
United States |
Occurrence and Distribution of Rhynchotechol
Botanical Source: Rhynchotechum vestitum (Gesneriaceae Family)
Geographic and Phytogeographical Distribution of Source Species
The source species of Rhynchotechol, Rhynchotechum vestitum, is a subshrub or shrub that grows primarily in the subtropical biome. kew.org Its native range extends from the Eastern Himalayas through to southern China (specifically South Yunnan and West Guangxi) and Northern Indo-China. kew.org
The species exhibits a notable disjunct distribution, with populations found in continental Asia as well as on the islands of Sumatra and Java. cambridge.org This pattern is also observed in other species of the genus, such as R. formosanum. cambridge.org Researchers suggest that this distribution is more likely the result of long-distance dispersal events rather than the fragmentation of a once-continuous range, especially since the species occupy similar ecological niches across these separate locations. cambridge.org The center of diversity for the Rhynchotechum genus as a whole is considered to be in continental Southeast Asia, particularly in regions of southern China, northern Thailand, Burma, and India. cambridge.org
Below is a table detailing the native distribution of Rhynchotechum vestitum.
| Region/Country | Specific Location |
| Asia | E. Himalaya, Assam, China (South-Central, Southeast), Northern Indo-China, Myanmar, Bhutan. kew.orgresearchgate.netsemanticscholar.org |
Ecological and Habitat Preferences of Rhynchotechum Species
Species within the genus Rhynchotechum are typically understorey subshrubs. cambridge.org They are most commonly found in shady and moist environments within primary and secondary forests. cambridge.org The genus as a whole has a wide altitudinal range, with species recorded from sea level up to 2,120 meters. cambridge.org
Rhynchotechum species generally inhabit areas that experience seasonal changes, including a distinct dry season. cambridge.org However, they appear to require a minimum amount of precipitation during the driest months to thrive. cambridge.org They can be found growing in various soil types, from clayey to sandy, often on granite or limestone bedrock and frequently on steep slopes. cambridge.org While some species like Rhynchotechum ellipticum are found in rocky, dry habitats, the predominant preference for the genus is moist, shaded forest floors. cambridge.orgselinawamucii.com For instance, R. vestitum has been noted growing in evergreen and mixed forests. cambridge.org
General Pathways for Anthraquinone (B42736) Biosynthesis in Plants
The formation of the characteristic three-ring anthraquinone structure in the plant kingdom predominantly follows two major and distinct biosynthetic routes: the polyketide pathway and the shikimate pathway. researchgate.netbiorxiv.org
The polyketide pathway is prevalent in various fungi and certain higher plant families such as Polygonaceae and Leguminosae. researchgate.netfrontiersin.org This pathway typically initiates with a starter molecule, acetyl-CoA, which undergoes sequential condensation with several extender units of malonyl-CoA. This process is orchestrated by a key enzyme class known as polyketide synthases (PKS), particularly Type III PKSs like chalcone (B49325) synthase (CHS) and its relatives. frontiersin.orgnih.gov The resulting polyketide chain undergoes specific cyclization and aromatization reactions to form the anthraquinone scaffold. frontiersin.org This pathway generally leads to anthraquinones, such as emodin, that are substituted on both terminal aromatic rings. fu-berlin.deresearchgate.net
In contrast, the shikimate pathway (also known as the chorismate/o-succinylbenzoic acid pathway) is the hallmark of anthraquinone biosynthesis in the Rubiaceae family. researchgate.netresearchgate.net In this route, rings A and B of the anthraquinone core are derived from shikimic acid via the intermediate chorismate. researchgate.netnih.gov Ring C is subsequently formed through the addition of an isoprene (B109036) unit, isopentenyl diphosphate (B83284) (IPP) or its isomer dimethylallyl diphosphate (DMAPP). nih.gov These five-carbon building blocks are supplied by either the mevalonate (B85504) (MVA) pathway or the non-mevalonate/methylerythritol 4-phosphate (MEP) pathway. nih.govmdpi.com This pathway typically produces Rubia-type anthraquinones, like alizarin, which are often substituted on only one of the outer rings. fu-berlin.debiorxiv.org
Proposed Enzymatic Steps and Intermediates in this compound Biosynthesis
While the specific biosynthetic pathway for this compound has not been fully elucidated, its structure provides clues. Based on the general pathways, a putative route can be proposed, highlighting the key enzymatic transformations and the molecules they produce along the way.
Role of Specific Enzyme Classes (e.g., Glycosyltransferases, Cytochrome P450s)
The structural diversity of anthraquinones, including this compound, is largely achieved in the later stages of biosynthesis through the action of modifying enzymes. benthamscience.combenthamdirect.com Two of the most significant enzyme classes in this context are Cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).
Cytochrome P450s (CYPs) are a versatile superfamily of enzymes that catalyze a wide range of oxidative reactions, including hydroxylation, epoxidation, and dealkylation. nih.govbenthamdirect.com In anthraquinone biosynthesis, CYPs are responsible for introducing hydroxyl groups onto the basic scaffold, a critical step for the bioactivity and further modification of the molecule. nih.govmdpi.com The specific hydroxylation pattern of this compound at positions 1 and 6 is likely governed by specific CYP enzymes.
UDP-Glycosyltransferases (UGTs) are responsible for glycosylation, the attachment of sugar moieties to the anthraquinone core. nih.govmdpi.com While this compound itself is an aglycone (not attached to a sugar), its precursors may exist as glycosides. Glycosylation enhances the water solubility, stability, and compartmentalization of secondary metabolites within the plant cell. frontiersin.org Specific UGTs can attach various sugars to different positions on the anthraquinone molecule, contributing to the vast array of derivatives found in nature. nih.gov Other tailoring enzymes, such as methyltransferases, are also essential for adding methyl groups, like those seen at the 7 and 8 positions of this compound.
Precursor Incorporation and Metabolic Flux Analysis
The biosynthesis of any metabolite is a dynamic process, with carbon atoms flowing from primary metabolism into specialized secondary pathways. Understanding this flow, or metabolic flux, is key to comprehending the regulation of production.
Precursor Incorporation studies, often using isotopically labeled molecules (e.g., ¹³C-labeled glucose), can definitively trace the origin of the carbon atoms in the final anthraquinone structure. For instance, such studies in Rubia tinctorum cell cultures confirmed that the MEP pathway, not the MVA pathway, supplies the IPP unit for ring C of its anthraquinones. researchgate.netresearchgate.net Similar experiments would be necessary to confirm the precise precursors for the this compound backbone.
Metabolic Flux Analysis (MFA) provides a quantitative assessment of the rates of metabolic reactions throughout a network. nih.govnsf.gov By measuring the flow of precursors, MFA can identify potential bottlenecks and key regulatory points in a biosynthetic pathway. nsf.gov For example, it can quantify the flux of carbon from primary precursors like acetyl-CoA and phenylalanine into competing pathways, such as fatty acid synthesis or protein synthesis, versus the desired anthraquinone pathway. nsf.gov This powerful technique has been applied to study anthraquinone biosynthesis in Rubia tinctorum, providing a detailed map of the metabolic dynamics. nih.gov Applying MFA to Rhynchotechum vestitum could reveal how the plant balances its metabolic budget to produce this compound.
Genetic and Transcriptomic Insights into Biosynthetic Gene Clusters
The advent of high-throughput sequencing has revolutionized the study of plant secondary metabolism. By analyzing the complete set of gene transcripts (transcriptome) in an organism, scientists can identify candidate genes responsible for biosynthesis. frontiersin.orgmdpi.com
Transcriptome analyses of various anthraquinone-producing plants, such as Senna, Rheum, and Rubia species, have successfully identified numerous genes encoding the key enzymes of the respective pathways. nih.govmdpi.comresearchgate.net These include genes for polyketide synthases (PKS), isochorismate synthase (ICS), O-succinylbenzoate synthase (OSBS), various Cytochrome P450s, and UGTs. mdpi.commdpi.com Furthermore, these studies have pinpointed several families of transcription factors (TFs), including MYB, bHLH, and WRKY, that likely regulate the expression of these biosynthetic genes. frontiersin.orgresearchgate.net In many microorganisms and some plants, genes for a specific metabolic pathway are organized into biosynthetic gene clusters, allowing for coordinated regulation. While not yet identified for this compound, it is plausible that the genes for its biosynthesis are similarly clustered and co-regulated in the Rhynchotechum genome. A de novo transcriptome analysis of Rhynchotechum vestitum would be the critical first step to uncover the specific genetic blueprint for this compound production. mdpi.com
Influence of Environmental Factors on this compound Accumulation and Biosynthesis
The production of secondary metabolites like anthraquinones is not static; it is highly responsive to the plant's surrounding environment. nih.gov Various abiotic and biotic factors can significantly influence the rate of biosynthesis and the subsequent accumulation of these compounds. nih.govfrontiersin.org
Studies on medicinal plants such as rhubarb (Rheum species) have demonstrated that environmental variables can have a profound impact. Factors that have been shown to influence anthraquinone content include:
Altitude: The content of certain anthraquinones in rhubarb has been shown to vary with altitude, which is linked to changes in temperature and UV radiation. nih.govnih.gov
Temperature: Temperature can affect enzyme activity and gene expression, thereby modulating the synthesis of secondary metabolites. frontiersin.org
Geographic Location and Soil Composition: The specific nutrient profile of the soil and geographic factors like latitude and longitude can influence the accumulation of anthraquinones. nih.gov
Elicitors: Plants can ramp up the production of defense compounds in response to external stimuli or "elicitors," such as methyl jasmonate (MeJA). Treatment with MeJA has been shown to significantly increase the expression of anthraquinone biosynthetic genes and the accumulation of the final products in Rubia yunnanensis hairy root cultures. mdpi.com
These findings strongly suggest that the biosynthesis and accumulation of this compound in Rhynchotechum vestitum are also likely regulated by a complex interplay of environmental cues, reflecting its ecological role for the plant.
Advanced Spectroscopic Techniques in Structure Determination
Spectroscopic techniques are fundamental tools in organic chemistry, providing insights into the molecular framework, functional groups, and electronic transitions of a compound. For this compound, a suite of advanced spectroscopic methods was employed to definitively assign its structure. np-mrd.orghmdb.ca
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the complete carbon-hydrogen framework of organic molecules. It relies on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, to provide detailed information about their chemical environment and connectivity. libretexts.orgceitec.cz
For this compound, initial ¹H NMR analysis provided crucial data regarding specific proton environments. For instance, the ¹H NMR spectrum of this compound (referred to as compound V in some studies) showed characteristic signals:
δ 7.45 (d, J=8 Hz) for H-3 hmdb.ca
δ 7.66 (d, J=8 Hz) for H-4 hmdb.ca
δ 7.68 (s) for H-5 hmdb.ca
These chemical shifts, along with their coupling patterns, are indicative of the aromatic protons within the anthraquinone core. For a silylated derivative of this compound (V3), the H-3 signal was observed at δ 7.30 (d, J=8 Hz), indicating a slight shift due to derivatization. hmdb.ca
While specific comprehensive ¹³C NMR data for this compound is not extensively detailed in readily available literature, the full structural elucidation of complex natural products like anthraquinones typically relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. libretexts.orgceitec.czmdpi.com
¹H NMR provides information on the number of non-equivalent protons, their chemical environments (chemical shifts), and their neighboring protons (multiplicity and coupling constants). youtube.comwisc.edupressbooks.pub
¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical shifts, which are highly sensitive to the electronic environment and hybridization. ceitec.cz
2D NMR techniques are crucial for establishing connectivity and long-range correlations:
Correlation Spectroscopy (COSY) identifies protons that are spin-spin coupled to each other, revealing direct proton-proton connectivities. libretexts.orgmdpi.com
Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the carbon atoms directly bonded to them (¹J(CH) correlations), allowing for the assignment of protonated carbons. libretexts.orgceitec.czmdpi.com
The application of these advanced NMR techniques, particularly 2D methods, would have been critical in confirming the positions of the hydroxyl, methoxy (B1213986), and methyl groups on the anthraquinone scaffold of this compound, especially for distinguishing between isomeric possibilities.
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular weight and elemental composition of a compound. For this compound, HRMS analysis confirmed its molecular formula. The HRMS data indicated a molecular weight of 314.0754, which is consistent with the molecular formula C₁₇H₁₄O₆. hmdb.ca This precise mass measurement is crucial for distinguishing between compounds with very similar nominal masses but different elemental compositions, thereby providing strong evidence for the proposed molecular formula. Mass spectrometry also provides fragmentation patterns that can offer additional structural insights.
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect chromophores, which are parts of a molecule responsible for absorbing light in the UV or visible region. For conjugated systems like anthraquinones, UV-Vis spectra provide characteristic absorption maxima (λmax) that are indicative of their electronic transitions. researchgate.net this compound exhibited absorption maxima in its UV-Vis spectrum at 222 nm, 281 nm, and 413 nm. hmdb.ca These absorption patterns are typical for hydroxyanthraquinone compounds, confirming the presence of the extended conjugated system and hydroxyl groups within the molecule. The presence of multiple hydroxyl and methoxy groups on the anthraquinone skeleton influences the electronic transitions, leading to the observed absorption characteristics.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. Each functional group vibrates at a characteristic frequency, leading to distinct absorption bands in the IR spectrum. libretexts.orguniversallab.orgfrontiersin.orgchromacademy.comijpsr.com
While specific FT-IR data for this compound is not detailed in the provided sources, based on its established structure as 1,6-dihydroxy-7,8-dimethoxy-2-methyl-9,10-anthraquinone, characteristic absorption bands would be expected:
Hydroxyl groups (O-H stretch): A broad absorption band typically observed in the region of 3200-3600 cm⁻¹, indicating the presence of hydrogen-bonded hydroxyl groups. uc.edu
Carbonyl groups (C=O stretch): Strong absorption bands around 1650-1700 cm⁻¹ due to the quinone carbonyls of the anthraquinone core. libretexts.orguniversallab.orgspectroscopyonline.com
Methoxy groups (C-O stretch and C-H stretch): Characteristic C-O stretching vibrations around 1000-1300 cm⁻¹ and C-H stretching vibrations for the methyl groups around 2850-3000 cm⁻¹. libretexts.orguc.edu
Aromatic C-H stretch: Weak to medium absorption bands above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) for the aromatic C-H bonds. libretexts.orguc.edu
Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the aromatic ring carbons. uc.edu
These characteristic bands, when observed in the FT-IR spectrum, provide corroborative evidence for the presence of the proposed functional groups within this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Chromatographic Separation and Isolation Techniques for Purity Assessment
Chromatographic techniques are essential for the isolation and purification of natural products from complex mixtures, as well as for assessing their purity. universallab.org
High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective technique for the separation, purification, and quantitative analysis of compounds, including natural products like anthraquinones. researchgate.netuniversallab.orgslideshare.nethznu.edu.cn HPLC offers high resolution and sensitivity, making it suitable for both analytical purity assessment and preparative isolation. slideshare.nethznu.edu.cn
For the isolation of this compound from the ethanol (B145695) extract of Rhynchotechum vestitum, HPLC would have been employed to separate it from other co-occurring compounds, such as beta-sitosterol, lupeol, rubiadin (B91156) 1-methylether, and rubiadin, which were also identified in the extract. np-mrd.org
Common modes of HPLC used for natural product separation include:
Reversed-Phase HPLC (RP-HPLC): This is a very common method where the stationary phase is non-polar, and the mobile phase is polar (e.g., mixtures of water/acetonitrile or water/methanol (B129727) with modifiers like formic acid or trifluoroacetic acid). Compounds are separated based on their hydrophobicity; more hydrophobic compounds are retained longer. universallab.orgslideshare.net This mode would be highly effective for separating anthraquinones like this compound due to their varying polarities based on the number and position of hydroxyl and methoxy groups.
Normal-Phase HPLC: Less common for natural products, but uses a polar stationary phase and a non-polar mobile phase.
Ion-Exchange HPLC: Used for separating charged molecules based on their charge. While this compound has hydroxyl groups that can be deprotonated at higher pH, it is generally less charged than, for example, oligonucleotides.
Detection in HPLC is typically achieved using a UV-Vis detector, which is well-suited for anthraquinones like this compound due to their strong UV-Vis absorption. universallab.org The purity of isolated this compound would be assessed by analyzing the chromatogram, looking for a single, well-resolved peak, and calculating its peak area percentage. Parameters such as retention time, peak shape (symmetry), and resolution from neighboring peaks are critical indicators of purity and method robustness. researchgate.netchromacademy.comslideshare.netyoutube.cominacom.nl
Gas Chromatography (GC)
Gas Chromatography (GC) is a widely utilized analytical technique for separating and analyzing volatile or vaporizable compounds within a mixture. The principle of GC involves injecting a sample into a gaseous mobile phase (carrier gas), which then carries the sample through a column containing a stationary phase. Components of the sample separate based on their differential partitioning between the mobile and stationary phases, eluting from the column at characteristic retention times. organicchemistrydata.orglibretexts.orgresearchgate.netk-labor.de
GC offers several advantages, including high separation efficiency, sensitivity, accuracy, and reproducibility, making it suitable for both qualitative and quantitative analysis of complex mixtures. organicchemistrydata.orgresearchgate.netsilcotek.com It is particularly effective for compounds that can be readily vaporized without decomposition. organicchemistrydata.orgk-labor.de While the initial structural elucidation of this compound primarily relied on spectral and chemical methods, GC, often coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for the characterization of volatile components in plant extracts and can be used for purity assessment or the analysis of volatile derivatives. k-labor.denih.gov However, specific details regarding the application of GC for the initial structural elucidation of this compound are not explicitly detailed in the provided literature.
Biofilm Inhibition Mechanisms
This compound has been identified as possessing potent biofilm-inhibitory activity nih.govtjnpr.org. This activity is particularly noted in the context of reducing dental plaque formation nih.gov.
Interference with Bacterial Glycosyltransferase (GTF) Activity
The biofilm-inhibitory effect of this compound is, in part, attributed to its ability to interfere with bacterial glycosyltransferase (GTF) activity nih.gov. Glycosyltransferases are enzymes that catalyze the transfer of monosaccharide units, playing a crucial role in the synthesis of extracellular polysaccharides (EPS) that form the matrix of bacterial biofilms nih.govnih.govnih.govmdpi.com. Specifically, in the oral cavity, bacteria like Streptococcus mutans produce extracellular glucosyltransferases (GTF) that convert sucrose (B13894) into sticky glucans, which are components of the EPS and contribute to dental biofilm formation nih.govplos.orgmdpi.com. By inhibiting GTF activity, the adhesion of extracellular polysaccharides onto surfaces can be strongly inhibited, thereby reducing the formation of a biofilm matrix nih.gov. While the patent literature indicates this mechanism for this compound, specific detailed research findings or quantitative data (e.g., IC50 values for GTF inhibition by this compound) were not explicitly found in the available search results.
Modulation of Bacterial Quorum Sensing Pathways
Bacterial quorum sensing (QS) is a cell-to-cell communication system that regulates various bacterial behaviors, including biofilm formation and the production of virulence factors, especially at high cell densities biorxiv.orgdrugtargetreview.com. While quorum sensing controls the production of bacterial extracellular polymeric substances (EPS), which are vital for biofilm formation nih.gov, specific research findings detailing how this compound modulates bacterial quorum sensing pathways were not found in the provided information.
Impact on Bacterial Virulence Factors and Extracellular Polymeric Substance (EPS) Production
Extracellular polymeric substances (EPS) are complex biopolymers produced by microorganisms that provide structural support to biofilms and contribute to their resistance to external threats, including host immune responses and antimicrobial agents medsci.orgnih.govmedcraveonline.com. EPS production is considered an essential virulence factor for many pathogenic bacteria medsci.orgnih.govipb.ac.id. While this compound is noted for its biofilm inhibitory activity, and EPS reduction is a general mechanism of antibiofilm agents tjnpr.orgipb.ac.idnih.gov, specific detailed research findings or quantitative data on this compound's direct impact on bacterial virulence factors or the reduction of EPS production were not explicitly identified in the search results.
Antimicrobial Activities against Select Microbial Strains (e.g., Streptococcus mutans)
This compound has been investigated for its antimicrobial activity, showing inhibitory effects against certain microorganisms ctdbase.org. Streptococcus mutans is a significant cariogenic bacterium known for its role in dental caries through biofilm formation and acid production mdpi.comunpad.ac.idfrontiersin.orgscielo.sa.crbioline.org.br. While the compound is broadly stated to have antimicrobial properties ctdbase.org, specific detailed research findings, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against Streptococcus mutans, were not found in the provided search results. Studies on other compounds have demonstrated antimicrobial and antibiofilm activities against S. mutans ipb.ac.idmdpi.comfrontiersin.orgscielo.sa.crnih.gov.
Antioxidant and Free Radical Scavenging Properties
This compound has been reported to possess antioxidant properties ctdbase.org. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells frontiersin.orgnih.govresearchgate.netmdpi.com. Common methods for evaluating antioxidant activity include assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure the compound's ability to donate electrons or hydrogen atoms to stabilize free radicals tjnpr.orgmedcraveonline.combioline.org.brnih.govresearchgate.netmdpi.comscielo.brresearchgate.nete3s-conferences.orgnih.govsemanticscholar.orgcabidigitallibrary.orgunisza.edu.myresearchgate.net. While this compound is recognized for its antioxidant potential ctdbase.org, specific detailed research findings, such as IC50 values for DPPH or ABTS radical scavenging activity directly attributed to this compound, were not explicitly found in the available search results.
Enzyme Inhibition and Activation Studies in Biochemical Systems
Enzyme inhibition and activation are fundamental processes in biochemistry, where certain molecules can decrease or enhance the rate of enzyme-catalyzed reactions by binding to the enzyme drugtargetreview.comlibretexts.orgmdpi.comharvard.edukhanacademy.orgucdavis.edumdpi.com. These studies are crucial for understanding enzyme mechanisms and for pharmacological applications libretexts.orgucdavis.edu. While the general concepts of enzyme inhibition and activation are well-documented mdpi.comdrugtargetreview.comnih.govnih.govlibretexts.orgmdpi.comharvard.edukhanacademy.orgucdavis.edumdpi.commdpi.combiorxiv.org, specific detailed research findings on the inhibition or activation of particular enzymes by this compound in biochemical systems were not found in the provided information.
Investigation of Specific Enzyme Targets (e.g., Hydrolases, Oxidoreductases)
Kinetic and Mechanistic Characterization of Enzyme Interactions
Kinetic and mechanistic characterization studies aim to elucidate how a compound interacts with an enzyme at a molecular level, including determining parameters such as binding affinities, reaction rates, and the specific steps of the catalytic cycle that are affected nih.govnih.govnih.gov. These studies often involve analyzing the change in substrate or product concentration over time using various analytical techniques nih.gov. Understanding the kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), can provide insights into the efficiency of enzyme-substrate interactions and how a compound might modulate these processes nih.govnih.gov. Such detailed mechanistic insights are vital for drug discovery and optimization imsc.res.inmdpi.com. However, specific kinetic and mechanistic data regarding this compound's enzyme interactions are not presented in the available search results.
In Vitro Cytotoxicity in Non-Human Cell Lines
Immunomodulatory Effects in Non-Human Cellular Models
Immunomodulatory effects refer to a compound's ability to modify or regulate the immune response. Studies on immunomodulatory effects in cellular models typically investigate how a compound influences immune cell function, cytokine production, or other immune-related pathways. These studies often utilize various immune cell types to determine if a compound can enhance, suppress, or otherwise alter immune system activities. While some general discussions on immunomodulatory roles in human cell lines exist, specific research detailing the immunomodulatory effects of this compound in non-human cellular models is not found in the provided search results.
Isolation and Structural Elucidation of Rhynchotechol
Rhynchotechol was first discovered and isolated from Rhynchotechum vestitum, a plant used in Chinese folk medicine. cambridge.orgresearchgate.net The isolation process involves extracting the chemical constituents from the plant material, typically the stem and root, using solvents like ethanol (B145695). researchgate.net This crude extract then undergoes various chromatographic techniques to separate the individual compounds. nih.govmaas.edu.mmajol.info
The structure of this compound was determined through comprehensive spectral analyses. researchgate.netgesneriads.info High-resolution mass spectrometry established its molecular formula as C₁₇H₁₄O₆. researchgate.netgesneriads.info Further analysis using techniques such as ultraviolet spectroscopy, which showed absorption peaks characteristic of a hydroxyanthraquinone structure, along with nuclear magnetic resonance (NMR) spectroscopy, definitively established its chemical structure as 1,6-dihydroxy-7,8-dimethoxy-2-methyl-9,10-anthraquinone. researchgate.netgesneriads.info
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₆ | researchgate.netgesneriads.info |
| Molecular Weight | 314.29 g/mol | cymitquimica.com |
| Appearance | Orange needle crystal | researchgate.net |
| Melting Point | 236.5-238 °C | researchgate.net |
| Key Structural Features | 1,6-dihydroxy-7,8-dimethoxy-2-methyl-9,10-anthraquinone | researchgate.net |
Biosynthetic Pathways of Anthraquinones
The biosynthesis of anthraquinones in nature primarily follows two main pathways: the polyketide pathway and the shikimate pathway. researchgate.net The polyketide pathway is common in fungi and bacteria, while the shikimate pathway is more prevalent in higher plants. researchgate.net
The polyketide pathway involves the head-to-tail condensation of acetate (B1210297) units, typically acetyl-CoA and malonyl-CoA, orchestrated by enzymes known as polyketide synthases. researchgate.net This process leads to the formation of a poly-β-keto chain that subsequently undergoes cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone (B42736) scaffold. The specific substitution patterns of hydroxyl, methoxy (B1213986), and other functional groups on the anthraquinone core are determined by subsequent tailoring enzymes.
While the specific biosynthetic pathway of Rhynchotechol has not been explicitly detailed in the available research, its structural features suggest it is likely derived from the polyketide pathway, which is a common route for the biosynthesis of many anthraquinones found in plants. researchgate.net
Biological Activities and Pharmacological Potential of Rhynchotechol
Preliminary research has indicated that Rhynchotechol possesses several interesting biological activities. The plant from which it was isolated, Rhynchotechum vestitum, has been used in folk medicine for treating hepatitis. cambridge.orgcymitquimica.com This traditional use has prompted scientific investigation into the pharmacological properties of its constituent compounds.
Studies have suggested that this compound exhibits antimicrobial and antioxidant activities. ontosight.ai Furthermore, its potential as an inhibitor of certain biological processes is also under investigation. cymitquimica.com For instance, some anthraquinones have been shown to have an inhibitory effect on biofilm formation, which is a key factor in many persistent bacterial infections. google.com The cytotoxic effects of this compound against certain cancer cell lines have also been explored, indicating its potential as an anticancer agent. ontosight.ai
Table 2: Reported Biological Activities of this compound
| Activity | Description | Source |
| Antimicrobial | Exhibits inhibitory effects against certain microorganisms. | ontosight.ai |
| Antioxidant | Possesses properties that could help prevent oxidative stress-related diseases. | ontosight.ai |
| Cytotoxic | Shows potential as an anticancer agent due to its effects on cancer cell lines. | ontosight.ai |
| Biofilm Inhibition (potential) | As an anthraquinone (B42736), it may inhibit the formation of bacterial biofilms. | google.com |
The diverse biological activities of anthraquinones, including this compound, make them a compelling subject for ongoing research in the quest for new medicines. nih.govontosight.ai
Conclusion
Rhynchotechol, a natural anthraquinone (B42736) isolated from Rhynchotechum vestitum, stands as a testament to the rich chemical diversity of the plant kingdom. Its discovery and structural elucidation have paved the way for investigations into its biological activities. While research is still in its early stages, the preliminary findings on its antimicrobial, antioxidant, and cytotoxic properties are promising. Further in-depth studies are necessary to fully understand its mechanisms of action and to explore its potential for development into a clinically useful therapeutic agent. The journey of this compound from a component of a traditional remedy to a subject of modern scientific inquiry highlights the enduring importance of natural products in the search for new drugs.
An in-depth examination of the chemical compound this compound reveals its origins within a specific lineage of the plant kingdom. This article focuses exclusively on the botanical source of this compound, its placement within the broader family of flowering plants, and the geographical and ecological niches occupied by its source species.
Structure Activity Relationship Sar Studies and Analog Design for Rhynchotechol
Methodologies for Investigating SAR in Natural Products
Investigating the SAR of natural products like rhynchotechol involves a multidisciplinary approach combining chemical, biological, and computational methodologies. The primary goal is to establish a correlation between the chemical structure of a compound and its observed biological activity.
Key methodologies include:
Chemical Modification and Synthesis: This involves systematically altering the chemical structure of the natural product to create a series of derivatives or analogs. These modifications can include adding or swapping functional groups, performing isosteric replacements, or adjusting ring systems. mims.com For anthraquinones, this often entails modifying the core anthraquinone (B42736) skeleton with various substituents such as methyl, hydroxyl, carboxyl, methoxy (B1213986), and amino groups. nih.govchemmethod.com
Biological Assays: A range of in vitro and in vivo biological assays are employed to evaluate the activity of the parent compound and its synthesized derivatives against specific biological targets or pathways. This generates the experimental data on biological activity and toxicity that forms the basis for SAR analysis. epa.gov
Computational Chemistry Approaches: These methods play an increasingly vital role in modern SAR studies, especially for natural products, by providing tools for molecular modeling, chemoinformatics, bioinformatics, artificial intelligence (AI), and machine learning (ML). epa.govwikipedia.orgfishersci.se Computational approaches help in predicting biological activity from molecular structure, identifying correlations, and building models to evaluate new chemical structures. fishersci.ie
Data used in SAR analysis typically includes:
Experimental Data: Results from biological activity assays and toxicity tests. epa.gov
Molecular Descriptors: Quantitative measures of molecular properties (e.g., molecular weight, hydrophobicity, electronic effects). epa.govnih.gov
Structural Data: Detailed information about the 3D structure of compounds and their interactions with biological targets, often obtained from techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. epa.gov
Challenges in applying SAR to natural products can include data scarcity, the complex and unique chemical structures of natural compounds, and inherent biological variability. epa.gov To overcome these, advanced computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, predictive modeling, and simulations are utilized. epa.govnih.gov
Rational Design and Synthesis of this compound Derivatives and Analogs
Rational design and synthesis of derivatives aim to optimize the lead compound's characteristics, such as target selectivity, biological activity, potency, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. mims.comprobes-drugs.org For this compound, as an anthraquinone, the design strategies often revolve around modifying its core anthraquinone skeleton.
Strategic Chemical Modifications to the Anthraquinone Skeleton
The anthraquinone skeleton of this compound (1,6-dihydroxy-7,8-dimethoxy-2-methyl-9,10-anthraquinone) presents multiple sites for chemical modification. General strategies for modifying anthraquinone derivatives include direct chemical manipulation of functional groups, such as adding or swapping groups, making isosteric replacements, or adjusting ring systems. mims.com
Specific examples from anthraquinone chemistry that are relevant to this compound include:
Hydroxylation and Alkylation: The presence and position of hydroxyl and methoxy groups are critical. For instance, this compound itself has hydroxyl groups at C-1 and C-6 and methoxy groups at C-7 and C-8. wikipedia.org
Conjugation: Anthraquinone derivatives have been conjugated with various moieties, such as peptides, to achieve specific DNA binding properties or to enhance activity against certain cell lines. uni.luontosight.aiwikipedia.org
Introduction of Nitrogen-containing Groups: The synthesis of anthraquinone derivatives with sulfonamide features or as quaternary ammonium (B1175870) salts has been explored to improve biological activities, including anticancer effects. wikidata.orgguidetomalariapharmacology.orgfrontiersin.org
The development of methodologies for introducing diverse functional groups into anthraquinones is fundamental for the targeted synthesis of new compounds with desired properties. chemmethod.com
Exploration of Substituent Effects on Biological Activity
The nature, position, and electronic properties of substituents on the anthraquinone skeleton significantly influence the biological activity of its derivatives.
Key substituent effects observed in anthraquinones, applicable to this compound analogs:
Polarity: A stronger polarity of anthraquinone substituents often correlates with more potent antibacterial effects. nih.govfishersci.comhznu.edu.cn
Hydroxyl Groups: While the presence of hydroxyl groups is not universally necessary for antibacterial activity in hydroxyanthraquinone derivatives, their specific positions can be crucial. For example, a hydroxyl group at the C-2 position of the anthraquinone skeleton has been found to be more important than at C-1 for improving inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation. nih.gov
Carboxyl Groups: Carboxylic anthraquinones, particularly those with a carboxyl group at the C-2 position, have demonstrated higher efficacy in eradicating MRSA biofilms compared to hydroxylated counterparts. nih.gov
Di-isopentenyl Groups: Substitution with di-isopentenyl groups can enhance the antibacterial activity of anthraquinone derivatives. nih.govfishersci.comhznu.edu.cn
Electron-Donating Substituents: Electron-donating groups at positions 1, 2, and 5 can reduce the singlet-triplet (S1-T1) energy gap, facilitating inter-system crossing and increasing the production of singlet oxygen, which is relevant for photodynamic therapy applications. biorxiv.org
Planar Structure and Solubility: The rigid planar structure of the anthraquinone core can lead to lower water solubility, potentially reducing activity. nih.govfishersci.comhznu.edu.cn
Table 1: General Substituent Effects on Anthraquinone Biological Activity
| Substituent Type/Position | Observed Effect on Biological Activity (General Anthraquinones) | Relevant Activity | Source |
| Stronger Polarity | More potent effects | Antibacterial | nih.govfishersci.comhznu.edu.cn |
| Hydroxyl at C-2 | Improved inhibitory activity | MRSA Biofilm Inhibition | nih.gov |
| Carboxyl at C-2 | Better eradication efficiency | MRSA Biofilm Eradication | nih.gov |
| Di-isopentenyl groups | Improved activity | Antibacterial | nih.govfishersci.comhznu.edu.cn |
| Electron-donating (C-1, C-2, C-5) | Increased singlet oxygen yield (reduced S1-T1 gap) | Photodynamic Action | biorxiv.org |
| Rigid Planar Structure | Lowered water solubility, reduced activity | General Activity | nih.govfishersci.comhznu.edu.cn |
Stereochemical and Regio-Isomeric Variations
Stereochemistry and regio-isomerism are critical aspects in drug design, as subtle differences in the three-dimensional arrangement of atoms or the position of functional groups can profoundly impact biological activity. thegoodscentscompany.com For anthraquinones, the specific attachment points of substituents (regio-isomerism) are known to modulate their biological activities. fishersci.ca
Computational Chemistry Approaches for Lead Optimization and Compound Profiling
Computational chemistry has become an indispensable tool in modern drug discovery, significantly enhancing the efficiency and effectiveness of the drug development process. fishersci.se These approaches are instrumental in optimizing lead compounds like this compound and profiling their potential.
Key computational methods and their applications:
Molecular Docking: This technique simulates the molecular interactions at the atomic level, predicting the binding modes and affinities of compounds to biological targets. fishersci.semdpi.com For anthraquinones, molecular docking has been used to evaluate theoretical affinity with receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR establishes mathematical relationships between chemical structure and biological activity, allowing for the prediction of activity for new compounds based on their molecular descriptors. epa.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of compounds and their interactions with biological systems over time, helping to understand ligand binding mechanisms.
Pharmacophore Modeling: This involves identifying the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. fishersci.se
Density Functional Theory (DFT) Calculations: DFT can be used to assess the electronic properties of compounds and their influence on biological activities, such as antioxidant properties.
ADMET Prediction: Computational tools can automate the evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which is crucial for optimizing lead compounds and designing novel biologically active molecules with favorable physiological profiles. fishersci.se
These computational approaches, often integrated with experimental data, allow for the rapid screening of large libraries of compounds, the identification of potential lead candidates, and the optimization of their structures for improved efficacy and safety, thereby accelerating the drug discovery process. fishersci.semdpi.com For anthraquinones, computational studies have been used to investigate DNA binding properties and inhibition of enzymes like telomerase and Taq polymerase. guidetomalariapharmacology.org
Synthetic Methodologies for Rhynchotechol and Its Derivatives
Retrosynthetic Analysis of the Rhynchotechol Scaffold
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis, enabling chemists to plan a synthetic route by working backward from the target molecule to simpler, commercially available starting materials nih.govctdbase.orgmdpi.com. This process involves a series of hypothetical disconnections of bonds and functional group interconversions (FGIs) nih.gov.
For this compound (1,6-dihydroxy-7,8-dimethoxy-2-methyl-9,10-anthraquinone), a retrosynthetic analysis would primarily focus on the construction of its tricyclic anthraquinone (B42736) core and the strategic introduction of its specific substituents: two hydroxyl groups at positions 1 and 6, two methoxy (B1213986) groups at positions 7 and 8, and a methyl group at position 2.
A primary disconnection might involve breaking the bonds that form one of the aromatic rings of the anthraquinone core, leading back to simpler aromatic precursors. For instance, a common strategy for anthraquinone synthesis involves the cyclization of a phthalic anhydride (B1165640) derivative with a substituted benzene (B151609) or naphthalene (B1677914) derivative. The challenge in this compound's case lies in achieving the precise regioselectivity for all five substituents (two hydroxyls, two methoxyls, one methyl) on the anthraquinone backbone. Functional group interconversions would be crucial for managing the oxidation states and protecting/deprotecting the hydroxyl groups, which could later be methylated to yield the methoxy functionalities. The methyl group could be introduced via alkylation reactions on an appropriately substituted aromatic precursor.
The complexity of this compound's substitution pattern suggests that multiple disconnections and strategic functional group manipulations would be necessary to arrive at readily accessible synthons.
Strategies for the Total Synthesis of the Anthraquinone Core
The anthraquinone core is a fundamental scaffold in organic chemistry, and various strategies have been developed for its total synthesis. These methods are broadly applicable to the construction of the this compound backbone.
One classical approach involves the Diels-Alder reaction, where a substituted naphthoquinone or a related dienophile reacts with a diene to form the anthraquinone system. This method allows for good control over the regiochemistry of substituents. Another common strategy is the Friedel-Crafts acylation, typically involving a phthalic anhydride derivative and a benzene or naphthalene derivative, followed by intramolecular cyclization to form the quinone system. Subsequent oxidation steps are often required to achieve the fully aromatic anthraquinone structure.
Alternatively, oxidative cyclization reactions of diarylmethanes or related precursors can also lead to anthraquinones. In nature, anthraquinones are often biosynthesized via the polyketide pathway, involving polyketide synthases (PKS) that assemble acetate (B1210297) units into a polyketide chain, which then undergoes cyclization and oxidation to form the anthraquinone structure nih.gov. While this is a biological pathway, understanding it can inform biomimetic synthetic approaches.
Given the specific substitution pattern of this compound, any total synthesis strategy would need to address the regioselective introduction of the methyl group and the precise placement of the hydroxyl and methoxy functionalities, often requiring careful control of reaction conditions and protecting group chemistry.
Methods for the Semisynthesis of this compound from Natural Precursors
Semisynthesis, or partial chemical synthesis, is a valuable approach that utilizes complex chemical compounds isolated from natural sources as starting materials for producing novel or modified compounds. This method is particularly advantageous for natural products with intricate structures that are challenging to synthesize entirely from simple precursors. Since this compound is a natural product isolated from Rhynchotechum vestitum ebi.ac.ukhznu.edu.cn, semisynthesis could be a viable route if a suitable, simpler anthraquinone precursor is also available from the same or related natural sources.
For instance, if a less-substituted anthraquinone or a precursor with different oxidation states (e.g., a dihydroxy-methylanthraquinone without the methoxy groups, or with fewer hydroxyl groups) were isolated from Rhynchotechum vestitum (such as Rubiadin (B91156) or Rubiadin 1-methyl ether, which are also found in the plant ebi.ac.uk), it could potentially serve as a starting material for this compound. The semisynthetic route would then involve targeted chemical modifications. Key reactions might include selective methylation of specific hydroxyl groups to yield the methoxy functionalities, or oxidation/reduction steps to adjust the quinone system if the precursor is not already an anthraquinone. The challenge lies in achieving selective functionalization in the presence of multiple reactive sites.
This approach leverages the biosynthetic machinery of the plant to provide a complex core structure, reducing the number of synthetic steps required compared to a total synthesis.
Development of Efficient Synthetic Routes for this compound Analogs and Derivatives
The synthesis of analogs and derivatives of natural products like this compound is crucial for exploring structure-activity relationships, optimizing biological properties, and developing new compounds with enhanced characteristics. For this compound, the development of derivatives would involve modifying its existing functional groups or introducing new substituents on the anthraquinone core.
General strategies for synthesizing anthraquinone analogs include:
Electrophilic Aromatic Substitution (EAS) : While the anthraquinone system can undergo EAS, the presence and position of existing substituents would dictate the regioselectivity. For example, hydroxyl and methoxy groups are activating and ortho/para-directing.
Nucleophilic Aromatic Substitution (NAS) : This can be employed on anthraquinones with good leaving groups, especially if activated by electron-withdrawing groups or the quinone carbonyls.
Modification of Hydroxyl and Methoxy Groups : The hydroxyl groups at positions 1 and 6 offer opportunities for derivatization, such as esterification, etherification (to introduce different alkyl or aryl groups), or glycosylation. The methoxy groups at positions 7 and 8 could potentially be demethylated to yield additional hydroxyl groups, which can then be further modified.
Modification of the Methyl Group : The methyl group at position 2 could be functionalized through oxidation (e.g., to an aldehyde or carboxylic acid) or halogenation, providing sites for further elaboration via reactions like Suzuki-Miyaura coupling or Heck reactions.
Palladium-Catalyzed Reactions : These reactions are versatile for forming new carbon-carbon or carbon-heteroatom bonds. For instance, cross-coupling reactions could be used to introduce aryl, alkenyl, or alkynyl groups at various positions on the anthraquinone core, potentially after introducing halogen substituents.
Ring Annulation : More complex derivatives could be synthesized by annulating additional heterocyclic or carbocyclic rings onto the existing anthraquinone scaffold, expanding the polycyclic system.
The goal of developing these synthetic routes is to create a library of this compound analogs that can be evaluated for improved solubility, stability, or specific biological activities, building upon the structural foundation of the natural product.
Analytical Methodologies for Rhynchotechol in Biological Systems Non Human and Environmental Matrices
Extraction and Sample Preparation Protocols for Complex Matrices
For non-human biological samples (e.g., animal tissues, fluids) and environmental matrices, sample preparation protocols are equally crucial to ensure the integrity and detectability of the analyte. Bioanalytical laboratories employ state-of-the-art equipment and expertise to develop optimized methods for qualitative and quantitative measurements of substances in biological materials bio-fount.com. This often involves steps such as homogenization, protein precipitation, liquid-liquid extraction, or solid-phase extraction to clean up the sample and concentrate the target compound. Proper storage of biological samples, such as flash freezing in liquid nitrogen or drying with silica (B1680970) gel, is essential to maintain the integrity of compounds and prevent degradation by nucleases, oxidation, or hydrolysis nih.gov. Non-hazardous biological materials, including non-human animal derived material, should be packaged in leak-proof primary and secondary receptacles with absorbent material, and an outer packaging of adequate strength ctdbase.org.
Quantitative and Qualitative Analysis of Rhynchotechol in Plant Tissues and Extracts
The qualitative identification and quantitative determination of this compound in plant tissues and extracts rely on a combination of spectroscopic and chromatographic techniques. Spectral analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS), were instrumental in proving the structure of this compound as 1,6-dihydroxy-7,8-dimethoxy-2-methyl-9,10-anthraquinone researchgate.netnih.gov. These techniques provide detailed structural information and confirmation of the compound's identity.
Quantitative analysis typically involves the use of external standards to generate calibration curves, allowing for the determination of this compound concentration in samples. For instance, in the analysis of total phenols and flavonoids, gallic acid and quercetin (B1663063) are commonly used as standard compounds, respectively, with results expressed as equivalents per dry mass google.com. A similar approach would be adapted for this compound, using a purified standard of the compound itself.
Table 1: Common Analytical Techniques for this compound Detection and Quantification
| Analytical Technique | Application | Key Features |
| HPLC-UV/DAD | Quantitative analysis in plant extracts | Separation and quantification based on UV absorption; suitable for compounds with chromophores. |
| LC-MS/MS | Qualitative and quantitative analysis in complex matrices (plant, biological, environmental) | High sensitivity, specificity, and ability to identify and quantify compounds in complex mixtures, including metabolites. |
| GC-MS | Qualitative and quantitative analysis (for volatile/derivatized compounds) | Separation and identification of volatile or derivatized compounds; complementary to LC-MS. |
| NMR Spectroscopy | Structural elucidation and confirmation | Provides detailed structural information (1D and 2D NMR) for compound identification. researchgate.netnih.gov |
| HR-MS | Accurate mass determination for compound identification | High mass accuracy for elemental composition determination, crucial for novel compound identification. researchgate.netnih.gov |
| HPTLC | Metabolite profiling, semi-quantitative analysis | Rapid fingerprinting and pattern recognition; can be coupled with densitometric scanning for quantification. |
Detection and Quantification in In Vitro Biological Assays
In vitro biological assays are crucial for understanding the potential biological activities of this compound. Bioanalysis plays a significant role in these studies by providing qualitative and quantitative measurements of the compound within assay systems bio-fount.com. Such assays might include cell-based models, enzyme inhibition studies, or receptor binding assays, which are used to determine the compound's efficacy and metabolic fate in a controlled environment bio-fount.com.
The detection and quantification of this compound in these assays require highly sensitive and specific analytical methods, given that concentrations can often be very low and the biological matrix complex. Techniques like LC-MS/MS are particularly valuable due to their ability to accurately measure low concentrations of analytes in biological fluids or cell lysates, even in the presence of interfering components bio-fount.com. This allows researchers to determine uptake, metabolism, and the concentration-response relationships of this compound within the in vitro system.
Application of Advanced Metabolomics and Proteomics for Pathway Analysis
Advanced "omics" technologies, particularly metabolomics and proteomics, offer powerful platforms to comprehensively understand the biological impact and metabolic pathways associated with this compound. These approaches move beyond individual compound analysis to provide a holistic view of molecular changes within a biological system.
Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, can be broadly categorized into untargeted and targeted approaches.
Untargeted Metabolite Profiling : This approach aims to globally measure all detectable metabolites in a sample, including both known and unknown compounds, without prior identification. It is primarily discovery-driven and hypothesis-generating, allowing researchers to uncover novel compounds, unexpected metabolic pathways, and subtle metabolic changes. High-resolution mass spectrometry, often coupled with liquid or gas chromatography (LC-MS, GC-MS), is the cornerstone of untargeted metabolomics, enabling the detection of thousands of metabolites with high sensitivity. Data processing involves complex bioinformatics tools for peak identification, alignment, and subsequent statistical analysis, such as Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA), to identify distinct metabolite profiles.
Targeted Metabolite Profiling : In contrast, targeted metabolomics focuses on the precise measurement and absolute quantification of a predefined set of metabolites. This approach is hypothesis-driven and is often used for the validation of previously identified processes or for quantifying specific compounds like this compound within known metabolic pathways. It offers enhanced precision and sensitivity for the metabolites of interest.
Both approaches contribute to a comprehensive understanding of this compound's metabolic landscape, with untargeted methods leading to discovery and targeted methods providing quantitative validation.
Table 2: Comparison of Untargeted and Targeted Metabolomics Approaches
| Feature | Untargeted Metabolomics | Targeted Metabolomics |
| Scope | Global measurement of all detectable metabolites (known and unknown) | Focus on predefined, specific metabolites |
| Primary Goal | Discovery, hypothesis generation, novel biomarker identification | Validation, absolute quantification, specific pathway analysis |
| Analytical Tools | High-resolution LC-MS, GC-MS, NMR | LC-MS/MS, GC-MS (often with triple quadrupoles for high sensitivity) |
| Data Output | Relative quantification of thousands of features, metabolic fingerprints | Absolute quantification of specific metabolites |
| Data Analysis | Complex bioinformatics for peak annotation, statistical modeling (PCA, HCA) | Simpler quantification, often focused on specific pathway changes |
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a more comprehensive understanding of complex biological processes than single omics layers alone nih.gov. This holistic view is particularly valuable for elucidating the biological impact of compounds like this compound, even when specific pathways are not fully characterized.
By integrating these high-throughput datasets, researchers can uncover molecular networks, identify key biomarkers, and gain insights into the mechanisms by which a compound interacts with biological systems nih.gov. For instance, metabolomics, when combined with other omics data, can reveal crucial insights into cellular pathways, biological mechanisms, and physiological states. In the context of plant-microbe interactions, omics approaches can illuminate the molecular intricacies of symbiosis, identifying key genes, gene expression dynamics, essential proteins, and small molecule profiles.
Pathway analysis tools, such as MetaboAnalyst and algorithms like mummichog, are essential for interpreting metabolomics data and directly inferring biological activity from mass spectrometry peaks, bypassing the bottleneck of metabolite identification. These tools map identified metabolites (or even unannotated mass features in untargeted approaches) to known metabolic pathways, helping to contextualize findings within biological networks and understand how identified metabolites interact within biological systems. This integrated omics approach can compensate for the inherent limitations of single omics analyses, providing a deeper understanding of the underlying cellular processes and the broader biological impact of compounds like this compound.
Future Research Directions and Translational Perspectives for Rhynchotechol
In-depth Elucidation of Molecular Mechanisms of Action through Systems Biology Approaches
A comprehensive understanding of Rhynchotechol's molecular mechanisms of action is paramount for its development as a therapeutic agent. Future research should leverage systems biology approaches, integrating high-throughput 'omics' data with computational modeling to delineate its complex interactions within biological systems bio-fount.comfoodb.canih.gov.
Multi-Omics Integration: Studies should combine transcriptomics, proteomics, metabolomics, and lipidomics data to provide a holistic view of cellular responses to this compound. This involves analyzing changes in gene expression, protein profiles, and metabolic pathways following exposure to the compound. Such integrated data can reveal previously unappreciated targets and off-target effects, offering insights into its pleiotropic actions.
Network Pharmacology: Applying network pharmacology can identify the intricate biological networks and pathways modulated by this compound. This approach moves beyond single-target investigation to map the compound's interactions with multiple proteins and signaling cascades, which is particularly relevant for natural products with diverse bioactivities foodb.ca.
Computational Modeling and Simulation: Advanced computational models, including kinetic and dynamic models, can simulate the behavior of biological systems in response to this compound. These models can predict dose-dependent effects, identify critical nodes in perturbed networks, and guide experimental validation, accelerating the elucidation of its mechanistic footprint nih.gov.
Bioproduction and Biotechnological Approaches for Sustainable Sourcing
Given that this compound is a naturally occurring anthraquinone (B42736), ensuring a sustainable and scalable supply is a critical translational challenge. Biotechnological approaches, particularly metabolic engineering and synthetic biology, offer promising avenues for its bioproduction bio-fount.comcore.ac.uk.
Metabolic Engineering in Microorganisms: Research should focus on engineering microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound. This involves identifying and introducing the complete biosynthetic pathway genes from its natural source into these chassis organisms. Optimization of metabolic fluxes, precursor availability, and enzyme expression levels will be crucial for achieving high titers and yields nih.gov.
Plant Cell Culture and Hairy Root Cultures: For compounds derived from plants, controlled plant cell cultures or hairy root cultures can provide a consistent and sustainable source, independent of environmental factors and seasonal variations. Investigations into optimizing culture conditions, nutrient media, and elicitor treatments can enhance this compound accumulation in these systems.
Enzymatic Synthesis: Exploring enzymatic synthesis or semi-synthesis using isolated enzymes from the this compound biosynthetic pathway could offer highly specific and environmentally friendly production routes, potentially circumventing complex chemical synthesis steps.
Exploration of Synergistic Activities with Other Chemical Compounds
Investigating this compound's synergistic activities with other chemical compounds holds significant translational potential, particularly for combination therapies. This strategy can enhance efficacy, reduce required dosages, broaden therapeutic scope, and potentially mitigate the development of resistance.
Rational Combination Design: Future studies should rationally design combination strategies by pairing this compound with compounds that act on complementary or synergistic pathways. For instance, combining this compound with known antimicrobial or anticancer agents could lead to improved therapeutic outcomes.
High-Throughput Screening for Synergy: Implementing high-throughput screening platforms to test this compound in combination with large libraries of approved drugs or investigational compounds can rapidly identify synergistic pairs. This involves using advanced computational algorithms to analyze complex interaction data.
Mechanistic Basis of Synergy: Beyond identifying synergistic pairs, research must delve into the underlying molecular mechanisms driving these synergistic effects. Understanding how this compound interacts with other compounds at a mechanistic level will enable the development of more effective and targeted combination regimens.
Advanced Preclinical Characterization in Relevant Non-Human Animal Models
Transitioning from in vitro studies to robust in vivo preclinical characterization is a critical step in the translational pipeline for this compound. This involves evaluating its pharmacological profile in relevant non-human animal models to predict its behavior in humans bio-fount.com.
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Comprehensive PK/PD studies are necessary to determine this compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its concentration-effect relationships in various tissues and organs. This includes assessing bioavailability, half-life, and metabolic pathways in different animal species.
Efficacy in Disease Models: Rigorous evaluation of this compound's efficacy in established animal models of diseases where it has shown promise (e.g., infectious diseases, cancer, inflammatory conditions) is essential. These studies should employ appropriate routes of administration and dosing regimens to mimic potential clinical applications.
Biomarker Identification and Validation: Identifying and validating biomarkers that reflect this compound's activity and therapeutic response in animal models will be crucial for future clinical translation. These biomarkers can serve as early indicators of efficacy and aid in patient stratification.
Advanced Imaging Techniques: Utilizing advanced in vivo imaging modalities (e.g., PET, MRI, optical imaging) can provide non-invasive, real-time insights into this compound's distribution, target engagement, and therapeutic effects in living animals.
Chemoinformatic and Artificial Intelligence Applications in Drug Discovery and Design
Chemoinformatic and Artificial Intelligence (AI) approaches are revolutionizing drug discovery and design, offering powerful tools to accelerate the development of this compound and its derivatives.
Virtual Screening and Molecular Docking: Computational methods like virtual screening and molecular docking can be employed to identify potential biological targets for this compound and to discover novel compounds with similar activity or improved properties. This involves screening vast chemical libraries against predicted binding sites.
Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction: QSAR models can be developed to correlate this compound's chemical structure with its biological activity, guiding the design of more potent and selective analogues. AI algorithms can also predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to filter out compounds with unfavorable characteristics early in the discovery process.
De Novo Design and Generative AI: Generative AI models can be utilized for de novo design, creating novel this compound analogues with optimized properties. These AI-driven approaches can explore chemical space more efficiently than traditional methods, leading to the discovery of new chemical entities with enhanced therapeutic potential.
Machine Learning for Target Identification and Drug Repurposing: Machine learning algorithms can analyze vast biological and chemical datasets to identify new potential targets for this compound or to explore its repurposing for other diseases based on its known biological activities and predicted interactions.
Q & A
Q. What are the key structural characteristics of Rhynchotechol, and how are they validated experimentally?
this compound (1,6-dihydroxy-7,8-dimethoxy-2-methyl-9,10-anthraquinone) is characterized by its anthraquinone backbone with hydroxyl, methoxy, and methyl substituents. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For example, its orange acicular crystals (mp 236.5–238.0°C) confirm purity and crystallinity . Researchers should cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities in substitution patterns.
Q. What methodologies are recommended for isolating this compound from its natural source (Tai Rhynchotechum vestitum)?
Standard extraction involves maceration or Soxhlet extraction using polar solvents (e.g., methanol or ethanol), followed by fractionation via column chromatography (silica gel or Sephadex LH-20). Thin-layer chromatography (TLC) with anthraquinone-specific visualization reagents (e.g., 10% KOH in ethanol) aids in tracking fractions. Recent protocols emphasize green chemistry approaches, such as ultrasound-assisted extraction, to improve yield while minimizing solvent use . Ensure reproducibility by documenting solvent ratios, temperature, and pressure parameters .
Q. How can researchers investigate the biosynthesis pathway of this compound in its source plant?
Preliminary studies use isotopic labeling (e.g., ¹³C-glucose tracer experiments) combined with LC-MS/MS to trace precursor incorporation. Transcriptomic analysis of Tai Rhynchotechum vestitum can identify candidate genes (e.g., polyketide synthases, O-methyltransferases) involved in anthraquinone biosynthesis. Comparative metabolomics of plant tissues (roots vs. leaves) may reveal tissue-specific expression patterns .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection at λ = 254 nm is widely used. For enhanced sensitivity, UPLC-QTOF-MS in negative ion mode achieves detection limits <10 ng/mL. Method validation must adhere to ICH guidelines, including linearity (R² > 0.995), precision (%RSD < 5%), and recovery (80–120%) .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s pharmacological mechanisms?
Employ in vitro models (e.g., enzyme inhibition assays for COX-2 or 5-LOX) to identify molecular targets. For in vivo studies, use rodent models of inflammation with dose-response curves (1–50 mg/kg) and control groups receiving standard inhibitors (e.g., indomethacin). Include pharmacokinetic parameters (AUC, Cmax, t½) via LC-MS/MS plasma analysis. Ensure compliance with NIH guidelines for preclinical reporting .
Q. How can researchers address contradictory data on this compound’s bioactivity across studies?
Contradictions often arise from variations in compound purity, solvent systems, or biological models. Perform meta-analyses using PRISMA guidelines, stratifying data by assay type (e.g., cell-free vs. cell-based). Validate findings via orthogonal assays (e.g., CRISPR-Cas9 gene knockout to confirm target specificity). Statistical reconciliation of outliers should employ robust methods like Tukey’s fence or Grubbs’ test .
Q. What strategies optimize this compound’s stability in formulation studies?
Accelerated stability testing (40°C/75% RH for 6 months) under ICH Q1A guidelines identifies degradation products. Lyophilization with cryoprotectants (trehalose, mannitol) improves thermal stability. For pH-sensitive degradation, use buffered solutions (pH 5–7) and monitor via Arrhenius kinetics .
Q. How should researchers design experiments to study synergistic effects of this compound with other phytochemicals?
Apply factorial design (e.g., 2×2 matrix) to test combinations with known bioactive compounds (e.g., curcumin or resveratrol). Calculate combination indices (CI) via the Chou-Talalay method, where CI < 1 indicates synergy. Transcriptomic profiling (RNA-seq) can uncover synergistic pathways .
Q. What ecological factors influence this compound production in Tai Rhynchotechum vestitum?
Field studies correlating environmental variables (soil pH, light exposure) with metabolite levels via HPLC-UV are critical. Controlled hydroponic experiments with nutrient deprivation (N, P, K) can pinpoint stress-induced biosynthesis. Metabolome-wide association studies (MWAS) link geospatial data to chemical profiles .
Q. How can ethnopharmacological claims about this compound be systematically validated?
Adopt a mixed-methods approach: (1) Ethnobotanical surveys to document traditional uses, (2) In silico target prediction (SwissTargetPrediction), and (3) Ex vivo organotypic models (e.g., human skin explants for wound-healing assays). Validate specificity using receptor antagonists in competitive binding assays .
Methodological Best Practices
- Data Contradiction Analysis : Use sensitivity analysis (Monte Carlo simulations) to quantify uncertainty in bioactivity measurements .
- Experimental Reproducibility : Follow ARRIVE 2.0 guidelines for preclinical studies, including blinding and randomization .
- Statistical Rigor : Predefine sample sizes (power analysis, α = 0.05, β = 0.2) and avoid post hoc subgroup analyses without correction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
